molecular formula C12H19BrN2O2 B000435 Neostigmine bromide CAS No. 114-80-7

Neostigmine bromide

カタログ番号: B000435
CAS番号: 114-80-7
分子量: 303.20 g/mol
InChIキー: LULNWZDBKTWDGK-UHFFFAOYSA-M
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Neostigmine bromide is a cholinesterase inhibitor used primarily in the treatment of myasthenia gravis, a chronic autoimmune neuromuscular disease. It is also employed to reverse the effects of non-depolarizing muscle relaxants after surgery. This compound works by inhibiting the enzyme acetylcholinesterase, thereby increasing the levels of acetylcholine at neuromuscular junctions, which enhances muscle contraction .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of neostigmine bromide involves several steps, starting from the reaction of dimethylcarbamoyl chloride with 3-dimethylaminophenol to form the intermediate compound. This intermediate is then reacted with methyl bromide to yield this compound .

Industrial Production Methods: In industrial settings, the production of this compound typically involves the use of large-scale reactors and controlled environments to ensure the purity and yield of the final product. The process includes the careful handling of reagents and solvents, as well as the implementation of purification techniques such as recrystallization and chromatography .

化学反応の分析

Charge Transfer Complexation

Neostigmine forms a 1:1 charge transfer (CT) complex with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) in acetonitrile, characterized by:

  • Mechanism : Electron donation from neostigmine’s tertiary amidic nitrogen to DDQ’s π-acceptor system, forming radical ions (NSG+^+·DDQ^-·) .
  • Spectroscopic evidence :
    FTIR Shifts (cm1^{-1}) Assignment
    3430 → 3381Weakened hydrogen bonding
    1720 → 1656Carbamate C=O interaction with DDQ
    1483 → 1459Aromatic C=C deformation

Hydrolytic Degradation

Neostigmine bromide undergoes pH-dependent hydrolysis:

  • Alkaline conditions (pH >9) : Rapid hydrolysis at 80°C, producing m-hydroxyphenyltrimethylammonium bromide and dimethylcarbamic acid .
  • Acidic conditions (pH <3) : Stable with <1% degradation over 24 hours .

Degradation kinetics (25°C):

pH Rate Constant (h1^{-1}) Half-life (h)
1.50.002346
7.40.005138
9.90.03221.6

Forced degradation studies using RP-UPLC revealed 11.56% degradation under basic conditions (0.1M NaOH, 80°C) .

Oxidative Reactions

Exposure to hydrogen peroxide (3% w/v) induces oxidation:

  • Primary pathway : Oxidative cleavage of the carbamate ester, yielding m-trimethylammoniumphenol and dimethylamine .
  • Degradation extent : 17.43% after 24 hours at 80°C .

Thermal Decomposition

At temperatures >150°C, this compound decomposes via:

  • Main products : Bromomethane, dimethylcarbamic acid, and phenolic derivatives .
  • Hazard : Releases toxic gases (HBr, CO) upon combustion .

Enzymatic Metabolism

In vivo, neostigmine is metabolized by:

  • Plasma cholinesterase : Hydrolysis to dimethylcarbamic acid and 3-hydroxyphenyltrimethylammonium .
  • Hepatic microsomal enzymes : N-demethylation and oxidation pathways .

Key metabolites :

  • 3-Hydroxyphenyltrimethylammonium (pharmacologically inactive) .
  • Dimethylcarbamic acid (excreted renally) .

Stability in Formulations

Condition Stability Outcome
Aqueous solution (pH 5)95% intact after 12 months at 25°C
UV light (ICH Q1B)<2% degradation after 200 W·h/m2^2
High humidity (75% RH)No significant deliquescence

科学的研究の応用

Neuromuscular Blockade Reversal

Mechanism of Action:
Neostigmine bromide enhances neuromuscular transmission by inhibiting the breakdown of acetylcholine at the neuromuscular junction. This action is crucial for reversing the effects of non-depolarizing neuromuscular blockers used during surgery.

  • Clinical Use: It is commonly administered postoperatively to restore muscle function after surgeries requiring muscle relaxation. The increased acetylcholine concentration allows for stronger muscle contractions, facilitating recovery from anesthesia .

Efficacy Comparisons:
Recent studies have compared neostigmine with sugammadex, another agent used for reversing neuromuscular blockade. Findings indicate that sugammadex acts faster than neostigmine, with a significant reduction in recovery time (10.22 minutes faster in moderate blockade) and fewer adverse events .

Treatment of Myasthenia Gravis

Clinical Application:
this compound is a cornerstone treatment for myasthenia gravis, an autoimmune disorder characterized by weakness in skeletal muscles. By inhibiting acetylcholinesterase, neostigmine increases the availability of acetylcholine at the neuromuscular junction, thereby improving muscle strength and reducing fatigue .

Case Studies:

  • A study involving patients with myasthenia gravis demonstrated that oral administration of neostigmine significantly decreased muscle fatigue, showcasing its effectiveness in managing symptoms .
  • In a clinical setting, patients receiving neostigmine reported improved muscle function during routine activities, highlighting its therapeutic impact on quality of life.

Gastrointestinal Motility Disorders

Application in Postoperative Atony:
Neostigmine has been utilized to stimulate gastrointestinal motility in patients experiencing postoperative ileus or atony. By enhancing cholinergic activity, it promotes bowel movement and reduces the duration of ileus following abdominal surgery .

Efficacy Studies:
Clinical trials have shown that neostigmine can accelerate gastrointestinal recovery times compared to placebo groups, indicating its role as an effective prokinetic agent in postoperative care.

Liposomal Formulations for Targeted Delivery

Innovative Drug Delivery Systems:
Recent research has explored liposomal formulations of this compound to improve localized delivery and reduce systemic side effects. These formulations aim to enhance therapeutic efficacy while minimizing adverse reactions associated with conventional administration routes .

  • Research Findings: Preliminary studies suggest that cationic liposomal this compound may offer improved pharmacokinetics and targeted action, making it a promising avenue for future research.

Safety and Adverse Effects

Adverse Event Profile:
While neostigmine is generally well-tolerated, it can cause side effects such as bradycardia and gastrointestinal disturbances. Monitoring is essential, especially in patients with pre-existing conditions that may exacerbate these effects .

作用機序

Neostigmine bromide exerts its effects by inhibiting the enzyme acetylcholinesterase. This inhibition prevents the breakdown of acetylcholine, leading to an accumulation of acetylcholine at neuromuscular junctions. The increased acetylcholine levels enhance the activation of nicotinic and muscarinic receptors, resulting in improved muscle contraction and strength .

類似化合物との比較

Uniqueness: this compound is unique in its specific use for reversing non-depolarizing muscle relaxants and its relatively short duration of action, making it suitable for acute management of neuromuscular conditions .

生物活性

Neostigmine bromide is a reversible inhibitor of acetylcholinesterase (AChE), primarily used in clinical settings to reverse the effects of non-depolarizing neuromuscular blockers during anesthesia. Its biological activity is characterized by several pharmacological effects, including increased levels of acetylcholine at neuromuscular junctions, which enhances muscle contraction and improves muscle strength in conditions like myasthenia gravis. This article provides a comprehensive overview of the biological activity of this compound, supported by pharmacokinetic data, efficacy studies, and case reports.

Pharmacokinetics

The pharmacokinetics of this compound have been studied across various populations, including infants, children, and adults. Following intravenous administration, neostigmine exhibits a three-compartment model of distribution. Key pharmacokinetic parameters are summarized in the table below:

Population Dose (μg/kg) Elimination Half-Life (min) Clearance (mL/min/kg)
Infants (2-10 months)10039 ± 513.6 ± 2.8
Children (1-6 years)7048 ± 1611.1 ± 2.7
Adults (29-48 years)7067 ± 89.6 ± 2.3

The data indicates that clearance decreases with age, which may necessitate dosage adjustments in older populations .

Efficacy in Clinical Use

Neostigmine is primarily utilized for reversing neuromuscular blockade induced by agents such as rocuronium and vecuronium. A meta-analysis involving over 2,000 patients demonstrated that neostigmine significantly reduced the length of stay in the post-anesthesia care unit (PACU) and the time to recovery of neuromuscular function:

  • Length of PACU Stay : Mean difference (MD) = -17.73 minutes (P<0.0001)
  • Time to Recovery of TOFR ≥0.9 : MD = -16.60 minutes (P<0.0001)
  • Extubation Time : MD = -16.69 minutes (P=0.005)

No significant differences in adverse events were observed between neostigmine and control groups .

Case Studies

A notable case report highlighted the potential for adverse reactions associated with neostigmine administration. A patient developed bronchospasm following bradycardia and loss of consciousness after receiving neostigmine and atropine. This case underscores the importance of monitoring for parasympathomimetic effects, which can include nausea, bradycardia, and bronchial constriction .

Comparison with Sugammadex

Recent studies have compared neostigmine to sugammadex, a newer agent for reversing neuromuscular blockade. Sugammadex has been shown to act more rapidly than neostigmine, with a reversal time approximately 16 times faster (45.78 minutes versus 48.8 minutes). Furthermore, sugammadex was associated with fewer adverse events compared to neostigmine, indicating its potential as a safer alternative in specific clinical scenarios .

特性

IUPAC Name

[3-(dimethylcarbamoyloxy)phenyl]-trimethylazanium;bromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N2O2.BrH/c1-13(2)12(15)16-11-8-6-7-10(9-11)14(3,4)5;/h6-9H,1-5H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LULNWZDBKTWDGK-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)OC1=CC=CC(=C1)[N+](C)(C)C.[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

59-99-4 (Parent)
Record name Neostigmine bromide [USP:INN:BAN:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000114807
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID9041075
Record name Neostigmine bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9041075
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

303.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>45.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID855599
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

114-80-7
Record name Neostigmine bromide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=114-80-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Neostigmine bromide [USP:INN:BAN:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000114807
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name neostigmine bromide
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757233
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Neostigmine bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9041075
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Neostigmine bromide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.003.686
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name NEOSTIGMINE BROMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/005SYP50G5
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Neostigmine bromide
Reactant of Route 2
Reactant of Route 2
Neostigmine bromide
Reactant of Route 3
Neostigmine bromide
Reactant of Route 4
Neostigmine bromide
Reactant of Route 5
Reactant of Route 5
Neostigmine bromide
Reactant of Route 6
Neostigmine bromide

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。